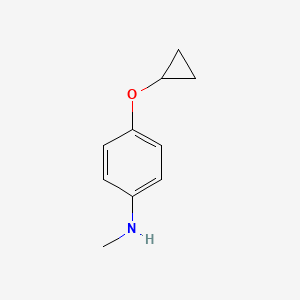

4-Cyclopropoxy-N-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

While specific structural analysis of this compound is not available, studies on similar compounds like 4-Nitro-N-methylaniline derivatives have been conducted . These studies reveal that N-methylamino and nitro groups are nearly coplanar with the benzene ring .Chemical Reactions Analysis

The N-dealkylation of N-cyclopropyl-N-methylaniline, a reaction similar to what this compound might undergo, has been studied . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .Applications De Recherche Scientifique

Oxidation Mechanisms and SET Analysis :

- Cyclopropylamines like 4-Cyclopropoxy-N-methylaniline are known to inactivate cytochrome P450 enzymes through oxidative N-dealkylation. A study by Shaffer, Morton, and Hanzlik (2001) explored this process using horseradish peroxidase, revealing key insights into the fate of the cyclopropyl group and the formation of highly reactive aminium cation radicals (Shaffer, Morton, & Hanzlik, 2001).

Photoredox Catalysis and Cyclization :

- The application of N-hydroxyphthalimide as a metal-free organophotoredox catalyst for [4+2] cyclization of N-methylanilines with maleimides has been demonstrated in a study by Yadav and Yadav (2017). This process involves C(sp3) H activation of N-methylanilines, highlighting the potential for innovative synthetic approaches in organic chemistry (Yadav & Yadav, 2017).

SET Probes and Stereoelectronic Effects :

- Grimm et al. (2020) focused on the rate of ring opening of N-cyclopropyl-based SET probes, including N-cyclopropyl-N-methylaniline. Their research offers insights into the resonance effects and stereoelectronic requirements for cyclopropane ring opening in radical cations derived from such compounds (Grimm et al., 2020).

N-Hydroxyphthalimide in [4+1] Radical Cyclization :

- A 2016 study by Yadav and Yadav demonstrated the use of N-hydroxyphthalimide in the [4+1] radical cyclization of N-methylanilines with isocyanides, marking an advancement in the synthesis of complex organic structures (Yadav & Yadav, 2016).

Theoretical Study on Cytochrome P450 Catalysis :

- Li, Wang, Yang, and Han (2009) conducted a theoretical study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450. Their findings provide an understanding of the reaction mechanism and the origin of regioselectivity in these reactions (Li, Wang, Yang, & Han, 2009).

Mécanisme D'action

The mechanism of N-dealkylation of N-cyclopropyl-N-methylaniline, which could be similar to 4-Cyclopropoxy-N-methylaniline, has been investigated . The reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .

Orientations Futures

Propriétés

IUPAC Name |

4-cyclopropyloxy-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEMINJPULICRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromoimidazo[1,2-A]pyrimidine-2-carboxylate](/img/structure/B1378971.png)

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)